molecular formula C27H25ClN2O3 B389527 3-(4-chlorophenyl)-11-(2,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(4-chlorophenyl)-11-(2,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B389527
M. Wt: 460.9g/mol
InChI Key: HHNXCEHQFRCPMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-11-(2,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound features a unique structure with chlorophenyl and dimethoxyphenyl groups, which may contribute to its distinct chemical and biological properties.

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-11-(2,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps, typically starting with the preparation of the core benzodiazepine structure. The synthetic route may include:

    Formation of the Benzodiazepine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Chlorophenyl and Dimethoxyphenyl Groups: These groups can be introduced through various substitution reactions, often using reagents like chlorobenzene and dimethoxybenzene under specific conditions.

    Purification and Characterization: The final product is purified using techniques such as recrystallization or chromatography and characterized using spectroscopic methods like NMR and IR.

Industrial production methods would scale up these reactions, optimizing for yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

3-(4-chlorophenyl)-11-(2,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Halogenation or nitration reactions can introduce new substituents into the aromatic rings, using reagents like chlorine or nitric acid under controlled conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reference compound in analytical studies.

    Biology: Its interactions with biological systems can be studied to understand its pharmacological effects and potential therapeutic uses.

    Medicine: As a member of the benzodiazepine family, it may have applications in developing new anxiolytic or sedative drugs.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-11-(2,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one likely involves interaction with the central nervous system. Benzodiazepines typically exert their effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased inhibitory effects in the brain, resulting in sedation, anxiolysis, and muscle relaxation. The specific molecular targets and pathways involved would depend on the exact structure and properties of the compound.

Comparison with Similar Compounds

Compared to other benzodiazepines, 3-(4-chlorophenyl)-11-(2,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substituents. Similar compounds include:

    Diazepam: Known for its anxiolytic and muscle relaxant properties.

    Lorazepam: Used for its sedative and anxiolytic effects.

    Clonazepam: Known for its anticonvulsant properties.

The presence of the chlorophenyl and dimethoxyphenyl groups in this compound may confer unique pharmacological properties compared to these other benzodiazepines.

Properties

Molecular Formula

C27H25ClN2O3

Molecular Weight

460.9g/mol

IUPAC Name

9-(4-chlorophenyl)-6-(2,5-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H25ClN2O3/c1-32-19-11-12-25(33-2)20(15-19)27-26-23(29-21-5-3-4-6-22(21)30-27)13-17(14-24(26)31)16-7-9-18(28)10-8-16/h3-12,15,17,27,29-30H,13-14H2,1-2H3

InChI Key

HHNXCEHQFRCPMZ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC5=CC=CC=C5N2

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC5=CC=CC=C5N2

Origin of Product

United States

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